molecular formula C8H16O2 B3376230 (1-Methoxycyclohexyl)methanol CAS No. 117637-11-3

(1-Methoxycyclohexyl)methanol

Cat. No.: B3376230
CAS No.: 117637-11-3
M. Wt: 144.21 g/mol
InChI Key: ZZOCIZAHEZVEQG-UHFFFAOYSA-N
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Description

(1-Methoxycyclohexyl)methanol: is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is a derivative of cyclohexane, featuring a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

(1-Methoxycyclohexyl)methanol has several scientific research applications, including:

Safety and Hazards

“(1-Methoxycyclohexyl)methanol” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Future Directions

The future directions in the field of methanol research include the development of new catalysts for the conversion of methane to methanol . Recent advances in the catalytic conversion of methane to methanol have been made, focusing on the challenges of traditional catalysts and the use of nanomaterials and metal-organic frameworks .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (1-Methoxycyclohexyl)methanol are not well-documented. As a methanol derivative, it may share some properties with methanol. Methanol is a reduced one-carbon (C1) compound that supports the growth of aerobic methylotrophs

Cellular Effects

The cellular effects of this compound are not well-studied. Methanol and its derivatives can have significant effects on cells. For example, methanol fixation can preserve biological related signals in cells

Molecular Mechanism

Methanol and its derivatives can undergo various reactions, including oxidation to formaldehyde and subsequent oxidation to CO2

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Methanol and its derivatives can undergo changes over time. For example, methanol can be utilized by methylotrophic bacteria and yeast through various metabolic pathways

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Methanol and its derivatives can have significant effects in animal models. For example, methanol and ethyl acetate extract of Hemigraphis alternata leaves have been shown to have anti-inflammatory, anti-nociceptive, and anti-diarrheal activities in mice

Metabolic Pathways

Methanol can be metabolized through various pathways, including the Ribulose Monophosphate (RuMP) pathway, the Dihydroxyacetone (DHA) pathway, the Calvin-Benson-Bassham (CBB) cycle, and the Serine cycle

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Methanol and its derivatives can be transported and distributed in various ways. For example, methanol can be used directly as a fuel, fuel additive, or converted into gasoline or jet fuel as a drop-in carbon neutral fuel for hard-to-abate sectors like transportation and shipping

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. The subcellular localization of enzymes can significantly affect their activity. For example, the subcellular localization of Catharanthus roseus tabersonine 16-hydroxylase (T16H) in yeast cells resulted in varying conversion rates, suggesting that compartmentalizing the expression of target enzymes could be a viable approach to increase transformation efficiency

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Methoxycyclohexyl)methanol can be synthesized through several methods. One common approach involves the hydroformylation of cyclohexene to produce cyclohexanecarboxaldehyde, followed by hydrogenation to yield the desired alcohol . The reaction conditions typically involve the use of catalysts such as rhodium or cobalt complexes under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclohexylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.

    Reduction: Cyclohexylmethanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Cyclohexylmethanol: Similar structure but lacks the methoxy group.

    Methoxycyclohexane: Similar structure but lacks the hydroxyl group.

    Cyclohexanol: Similar structure but lacks the methoxy group.

Uniqueness: (1-Methoxycyclohexyl)methanol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and physical properties. This combination allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

(1-methoxycyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-10-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOCIZAHEZVEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117637-11-3
Record name (1-methoxycyclohexyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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